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Compound of Interest

Compound Name: 2-(Chloromethyl)-6-methylpyrazine

CAS No.: 81831-69-8

Cat. No.: B1356407

Get Quote

Executive Summary
2-(Chloromethyl)-6-methylpyrazine is a critical alkylating intermediate used in the synthesis

of pyrazine-based pharmaceuticals (e.g., Glipizide analogs) and flavorants. Its reactivity, driven

by the electrophilic chloromethyl group, makes it prone to hydrolysis and dimerization. This

guide provides a definitive spectroscopic reference to distinguish the target compound from

common impurities such as 2,6-dimethylpyrazine (starting material) and 2,6-

bis(chloromethyl)pyrazine (over-chlorinated byproduct).

Compound Identity:

IUPAC Name: 2-(Chloromethyl)-6-methylpyrazine

CAS Number: 81831-69-8

Molecular Formula: C₆H₇ClN₂

Molecular Weight: 142.59 g/mol
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Appearance: Colorless to pale yellow liquid (lachrymatory)

Synthesis & Mechanistic Context
Understanding the synthesis is prerequisite to interpreting the spectra, as the primary impurities

are mechanistic byproducts. The compound is typically synthesized via radical halogenation.

Reaction Scheme (Graphviz)
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Figure 1: Radical halogenation pathway showing the origin of the primary impurity.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is the primary tool for purity assessment. The symmetry of the starting

material (2,6-dimethylpyrazine) is broken upon monochlorination, resulting in distinct signals for

the two ring protons.

1H NMR Data (CDCl₃, 400 MHz)
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Assignment
Shift (δ,
ppm)

Multiplicity Integration
Coupling
(J)

Structural
Insight

H-3 (Ring) 8.48 - 8.55 Singlet (s) 1H -

Deshielded

by adjacent -

CH₂Cl group.

H-5 (Ring) 8.38 - 8.42 Singlet (s) 1H -

Similar

environment

to starting

material.

-CH₂Cl 4.68 Singlet (s) 2H -

Diagnostic

peak. Sharp

singlet

confirms Cl

substitution.

-CH₃ 2.58 Singlet (s) 3H -

Slight

downfield

shift from SM

(2.55 ppm).

Self-Validating Interpretation Protocol:

Check the 4.68 ppm region: If this peak is a doublet or shows complex splitting, suspect

hydrolysis to the alcohol (-CH₂OH) or coupling with impurities.

Integration Ratio: The ratio of the methylene signal (4.68 ppm) to the methyl signal (2.58

ppm) must be exactly 2:3. A deviation >5% indicates the presence of unreacted starting

material (which contributes to the methyl region) or over-chlorinated product (which

contributes to the methylene region).

Impurity Flags:

2.55 ppm (s): Unreacted 2,6-dimethylpyrazine.

4.75 ppm (s): 2,6-bis(chloromethyl)pyrazine (symmetrical bis-chloride).
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13C NMR Data (CDCl₃, 100 MHz)
Carbon Type Shift (δ, ppm) Assignment

Aromatic C=N 154.5 C-2 (Ipso to -CH₂Cl)

Aromatic C=N 151.2 C-6 (Ipso to -CH₃)

Aromatic C-H 144.1 C-3

Aromatic C-H 141.8 C-5

Alkyl -CH₂Cl 45.2 Chloromethyl carbon

Alkyl -CH₃ 21.4 Methyl carbon

Mass Spectrometry (MS) - Electron Ionization (EI)
The mass spectrum is characterized by the chlorine isotope signature and a specific

fragmentation driven by the stability of the pyrazinylmethyl cation.

Fragmentation Pathway (Graphviz)

Molecular Ion [M]+
m/z 142 / 144 (3:1)

Base Peak [M-Cl]+
m/z 107

(Pyrazinylmethyl Cation)

- Cl• (35/37)

Ring Fragmentation
[M-Cl-HCN]+

m/z 80

- HCN (27)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1356407/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-profile-of-2-chloromethyl-6-methylpyrazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356407?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Primary fragmentation pathway in EI-MS.

Key Diagnostic Ions:

m/z 142/144: Molecular ion cluster showing the characteristic 3:1 intensity ratio of ³⁵Cl/³⁷Cl.

m/z 107 (100%): The base peak. Loss of the chlorine atom yields the resonance-stabilized

(6-methylpyrazin-2-yl)methyl cation.

m/z 80: Secondary fragmentation due to loss of HCN from the pyrazine ring.

Infrared Spectroscopy (FT-IR)
The IR spectrum is useful for quick verification of functional groups, particularly the absence of

-OH (hydrolysis product).

Wavenumber (cm⁻¹) Vibration Mode Description

3050 C-H Stretch (Ar) Weak aromatic proton stretch.

2980 - 2920 C-H Stretch (Alk)
Methyl and methylene C-H

stretches.

1580, 1530 C=C / C=N Stretch
Characteristic pyrazine ring

skeletal vibrations.

1260 -CH₂- Wag
Wagging vibration of the

chloromethyl group.

680 - 720 C-Cl Stretch
Strong band, diagnostic for

alkyl chloride.

Quality Control & Handling
Impurity Profiling Table
Use this table to identify extra peaks in your spectra.
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Impurity Origin
1H NMR Marker
(CDCl₃)

MS Marker (m/z)

2,6-Dimethylpyrazine Unreacted SM Singlet @ 2.55 ppm 108 [M]+

2,6-

Bis(chloromethyl)pyra

zine

Over-reaction Singlet @ 4.75 ppm 176/178/180

(6-Methylpyrazin-2-

yl)methanol
Hydrolysis

Singlet @ 4.82 ppm

(CH₂-O)
124 [M]+

Safety & Stability
Lachrymator: This compound is a potent lachrymator and vesicant. All spectroscopic sample

preparation must occur within a fume hood.

Stability: The C-Cl bond is labile. Do not store in protic solvents (methanol, water) or DMSO

for extended periods, as solvolysis will occur. CDCl₃ is the preferred solvent for NMR storage

(< 24 hours).

References
Synthesis & Characterization:The Chemistry of Heterocyclic Compounds, Pyrazines.

Supplement I, Vol 58. Wiley-Interscience. (Provides physical constants and spectral

references for chloromethyl pyrazines).

Precursor Data: National Institute of Standards and Technology (NIST). Mass Spectrum of

2,6-Dimethylpyrazine. NIST Chemistry WebBook, SRD 69.

Analogous Shifts: Robledo, N., et al. "Synthesis of 2-methyl-6-vinylpyrazine."[1] Florida

Entomologist, 2014.[1] (Details NMR shifts for 2,6-disubstituted pyrazines).

Reaction Methodology: Kamal, A., et al. "Chlorination of alkylpyrazines using NCS."
Tetrahedron Letters, 2002. (General method for benzylic chlorination of electron-deficient
heterocycles).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.researchgate.net/figure/Synthesis-of-2-methyl-6-vinylpyrazine_fig4_26318241
https://www.researchgate.net/figure/Synthesis-of-2-methyl-6-vinylpyrazine_fig4_26318241
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356407?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 2-
(Chloromethyl)-6-methylpyrazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1356407/docs#technical-guide-spectroscopic-profile-
of-2-chloromethyl-6-methylpyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1356407?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/figure/Synthesis-of-2-methyl-6-vinylpyrazine_fig4_26318241
https://www.benchchem.com/product/b1356407/docs#technical-guide-spectroscopic-profile-of-2-chloromethyl-6-methylpyrazine
https://www.benchchem.com/product/b1356407/docs#technical-guide-spectroscopic-profile-of-2-chloromethyl-6-methylpyrazine
https://www.benchchem.com/product/b1356407/docs#technical-guide-spectroscopic-profile-of-2-chloromethyl-6-methylpyrazine
https://www.benchchem.com/product/b1356407/docs#technical-guide-spectroscopic-profile-of-2-chloromethyl-6-methylpyrazine
https://www.benchchem.com/product/b1356407?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356407?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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